molecular formula C16H21NO3 B14411404 Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate CAS No. 84971-17-5

Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate

Katalognummer: B14411404
CAS-Nummer: 84971-17-5
Molekulargewicht: 275.34 g/mol
InChI-Schlüssel: PBKJPLIATIZADJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is a chemical compound known for its unique structure and properties It contains a carbamate group attached to a phenyl ring, which is further substituted with ethoxy and dimethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of Pent-4-yn-2-ol with 4-ethoxy-3,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in the production process. Quality control measures are implemented to monitor the purity and composition of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl carbamates.

Wissenschaftliche Forschungsanwendungen

Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The phenyl ring and its substituents may also play a role in binding interactions and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Pent-4-en-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate
  • Pent-4-yn-2-yl (4-methoxy-3,5-dimethylphenyl)carbamate

Uniqueness

Pent-4-yn-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the alkyne group

Eigenschaften

CAS-Nummer

84971-17-5

Molekularformel

C16H21NO3

Molekulargewicht

275.34 g/mol

IUPAC-Name

pent-4-yn-2-yl N-(4-ethoxy-3,5-dimethylphenyl)carbamate

InChI

InChI=1S/C16H21NO3/c1-6-8-13(5)20-16(18)17-14-9-11(3)15(19-7-2)12(4)10-14/h1,9-10,13H,7-8H2,2-5H3,(H,17,18)

InChI-Schlüssel

PBKJPLIATIZADJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1C)NC(=O)OC(C)CC#C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.